molecular formula C5H11N3O2S B13539203 Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide

Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide

Cat. No.: B13539203
M. Wt: 177.23 g/mol
InChI Key: QKRGRMSPFMZGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide is a heterocyclic compound that features a unique structure incorporating sulfur and nitrogen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide typically involves the reaction of hexamethylenetetramine with sulfur-containing reagents under controlled conditions. One common method includes the use of formaldehyde and ammonia in an aqueous medium or vapor phase to produce hexamethylenetetramine, which is then reacted with sulfur compounds to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexahydro-1-thia-2,5,7a-triaza-indene 1,1-dioxide is unique due to its incorporation of sulfur and nitrogen atoms within a bicyclic framework, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C5H11N3O2S

Molecular Weight

177.23 g/mol

IUPAC Name

3,3a,4,5,6,7-hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide

InChI

InChI=1S/C5H11N3O2S/c9-11(10)7-4-5-3-6-1-2-8(5)11/h5-7H,1-4H2

InChI Key

QKRGRMSPFMZGHE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CN1)CNS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.